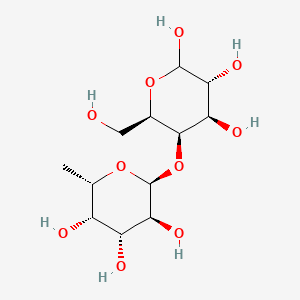

4-O-(6-Deoxy-beta-L-threo-hexopyranosyl)-L-erythro-hexopyranose

Description

Significance of Fucosylated Disaccharides in Biological Systems

Fucosylated disaccharides, as part of larger oligosaccharide chains (glycans), are integral to a multitude of biological processes. These structures are involved in cell-cell communication, signal transduction, immune responses, and host-pathogen interactions. nih.govnih.gov For instance, the presence of fucose on the cell surface can serve as a recognition site for other cells or pathogens. nih.govcore.ac.uk

The modification of cell surface oligosaccharides through fucosylation plays a role in apoptosis (programmed cell death), with changes in fucose residues observed during this process. nih.gov Furthermore, fucosylated structures are crucial in developmental biology, including fertilization, where they mediate sperm-egg interactions, and in the development of the nervous system. nih.gov In the context of disease, alterations in the fucosylation of glycans have been linked to various types of cancer and are associated with prognosis.

Overview of Fucosylation Linkage Diversity and its Biological Implications

The functional diversity of fucosylated glycans is largely due to the variety of ways fucose can be linked to the underlying sugar chain. Fucose can be attached via α-1,2, α-1,3, α-1,4, or α-1,6 glycosidic bonds to different sugar residues like galactose (Gal) or N-acetylglucosamine (GlcNAc). nih.govnih.gov This diversity in linkage is generated by a family of enzymes known as fucosyltransferases (FUTs). nih.gov

Each type of linkage results in a unique three-dimensional structure that can be specifically recognized by other molecules, such as lectins (sugar-binding proteins). This specificity is the basis for many biological functions, from blood group determination to the inflammatory response. For example, the α1,2-linkage to galactose forms the H-antigen, the precursor to the ABO blood group antigens, while α1,3- and α1,4-linkages to N-acetylglucosamine form the Lewis antigens, which are important in cell adhesion and cancer biology. nih.gov

| Fucosylation Linkage | Common Acceptor | Key Biological Significance | Associated Enzymes (Examples) |

| α-1,2 | Galactose (Gal) | H-antigen (precursor to ABO blood groups), pathogen binding sites. | FUT1, FUT2 |

| α-1,3 | N-acetylglucosamine (GlcNAc) | Lewis x (Lex) antigen, selectin ligands involved in inflammation. | FUT4, FUT5, FUT6, FUT7, FUT9 |

| α-1,4 | N-acetylglucosamine (GlcNAc) | Lewis a (Lea) antigen, associated with certain cancers. | FUT3 |

| α-1,6 | N-acetylglucosamine (GlcNAc) | Core fucosylation of N-glycans, modulates glycoprotein (B1211001) function (e.g., antibody activity). | FUT8 |

Specificity of the α-L-Fucopyranosyl-(1→4)-D-galactopyranose Linkage in Glycan Structures

The specific linkage of α-L-Fucopyranosyl-(1→4)-D-galactopyranose (Fuc(α1-4)Gal) is a less common and less characterized fucosylation compared to other linkages. While the FUT3 enzyme is known to create α1-4 fucose linkages, its most well-documented role is in the synthesis of the Lewis a antigen, where it attaches fucose to an N-acetylglucosamine (GlcNAc) residue in a Galβ1-3GlcNAc sequence. abdominalkey.com

The natural occurrence and biological significance of the Fuc(α1-4)Gal disaccharide itself are not extensively documented in scientific literature. However, its existence as a chemical entity is confirmed by its use as a substrate in enzymatic studies. For example, a study on a marine α-L-fucosidase, Fp231, showed that the enzyme was inactive on Fuc(α1-4)-linked galactose, while it was specific for Fuc(α1,4)GlcNAc. biorxiv.orgmpg.de This highlights the high specificity of glycan-processing enzymes and suggests that the Fuc(α1-4)Gal structure, while extant, may have very specific and yet-to-be-fully-elucidated biological roles or may be a rare structural motif in glycobiology. The synthesis of this linkage in some human milk oligosaccharides is attributed to the FUT3 enzyme, though the resulting structures are often complex and part of larger glycans. abdominalkey.com

Properties

CAS No. |

24667-50-3 |

|---|---|

Molecular Formula |

C12H22O10 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

(3R,4R,6R)-2-methyl-6-[(3R,4R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10-,11?,12+/m0/s1 |

InChI Key |

LTHOGZQBHZQCGR-OITBXJCPSA-N |

Synonyms |

4-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose; |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Methodologies for Fucosylated Galactose Disaccharides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Assignment

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For disaccharides, it is indispensable for determining the anomeric configuration (α or β) and the specific hydroxyl group involved in the glycosidic bond.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer initial, yet crucial, insights into the structure of 4-O-(α-L-fucopyranosyl)-D-galactopyranose. The ¹H NMR spectrum displays signals for each proton in the molecule, with their chemical shifts and coupling constants providing information about their local environment. slu.se The anomeric proton (H-1) of the fucose residue typically appears at a distinct chemical shift, and its coupling constant (³J(H1,H2)) is indicative of the α- or β-configuration. Similarly, the ¹³C NMR spectrum reveals a signal for each carbon atom, with the anomeric carbon (C-1) chemical shift also being characteristic of the anomeric configuration. slu.se Although complete assignment of all proton and carbon signals can be challenging due to overlap, especially in complex oligosaccharides, these 1D techniques provide a foundational dataset for more advanced 2D NMR analysis. uqac.ca

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-O-(α-L-fucopyranosyl)-D-galactopyranose

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fucose H-1/C-1 | ~5.0-5.2 | ~100-102 |

| Fucose H-2/C-2 | ~3.7-3.9 | ~68-70 |

| Fucose H-3/C-3 | ~3.8-4.0 | ~70-72 |

| Fucose H-4/C-4 | ~3.9-4.1 | ~72-74 |

| Fucose H-5/C-5 | ~4.1-4.3 | ~67-69 |

| Fucose H-6/C-6 (CH₃) | ~1.1-1.3 | ~15-17 |

| Galactose H-1/C-1 | ~4.5-5.2 | ~92-104 |

| Galactose H-2/C-2 | ~3.5-3.7 | ~69-71 |

| Galactose H-3/C-3 | ~3.7-3.9 | ~71-73 |

| Galactose H-4/C-4 | ~4.0-4.2 | ~78-80 (Glycosylated) |

| Galactose H-5/C-5 | ~3.6-3.8 | ~75-77 |

| Galactose H-6/C-6 | ~3.7-3.9 | ~61-63 |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous structural elucidation of 4-O-(α-L-fucopyranosyl)-D-galactopyranose by resolving spectral overlap and establishing correlations between nuclei.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton (¹H-¹H) coupling networks within each monosaccharide residue. researchgate.net A COSY spectrum shows correlations between protons that are directly coupled (typically over two or three bonds), allowing for the tracing of the proton sequence within a sugar ring. researchgate.net TOCSY extends these correlations to the entire spin system of a monosaccharide, meaning the anomeric proton can show correlations with all other protons in the same sugar unit, which is particularly useful for identifying the individual monosaccharide spin systems in an oligosaccharide. nih.govuni-bayreuth.de

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that correlates each proton with its directly attached carbon atom. This powerful technique allows for the unambiguous assignment of carbon signals based on their attached, and often better-resolved, proton signals. slu.sersc.org

HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for determining the linkage position between the fucose and galactose units. A correlation between the anomeric proton of fucose (Fuc H-1) and a carbon atom of the galactose residue (in this case, Gal C-4) provides direct evidence for the 1→4 glycosidic linkage. uqac.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY , are used to identify protons that are close in space, irrespective of whether they are connected through chemical bonds. nih.govuu.nl For 4-O-(α-L-fucopyranosyl)-D-galactopyranose, a NOESY experiment would show a cross-peak between the anomeric proton of fucose (Fuc H-1) and the proton on the linkage carbon of galactose (Gal H-4). rsc.orgresearchgate.net This through-space correlation confirms the glycosidic linkage and also provides information about the conformation around the glycosidic bond. nih.govrsc.orgrsc.org

Mass Spectrometry (MS) for Compositional and Linkage Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the disaccharide and to deduce its sequence and linkage through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like oligosaccharides. nih.gov In ESI-MS, the disaccharide is typically ionized by forming adducts with cations such as sodium ([M+Na]⁺) or protons ([M+H]⁺), or as deprotonated molecules ([M-H]⁻) in negative ion mode. nih.govresearchgate.net The resulting mass spectrum will show a prominent peak corresponding to the mass of the intact disaccharide adduct, confirming its molecular weight. nih.gov This technique is particularly useful for analyzing mixtures and can be coupled with liquid chromatography (LC) for separation prior to MS analysis. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is another soft ionization technique that is highly effective for the analysis of carbohydrates. mdpi.com In this method, the disaccharide is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte. nih.gov MALDI-TOF MS is known for its high sensitivity and speed, making it suitable for rapid screening of samples. mdpi.commdpi.com It provides the molecular weight of the disaccharide and can be used for peptide mass fingerprinting when analyzing glycoconjugates. nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis for Fucose Migration

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing oligosaccharides. In an MS/MS experiment, the ion corresponding to the intact disaccharide is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and linkage. researchgate.netnih.gov

A significant challenge in the MS/MS analysis of fucosylated oligosaccharides is the phenomenon of fucose migration . fu-berlin.dempg.de During CID, the fucose residue can detach from its original position and re-attach to a different hydroxyl group on the same or another sugar residue within the ion. fu-berlin.dechemrxiv.org This rearrangement can lead to the formation of fragment ions that are not representative of the native structure, potentially leading to incorrect linkage assignments. mpg.defu-berlin.de For example, a fragment ion might suggest a 1→6 linkage when the original linkage was 1→4.

Recent studies using techniques like ion mobility spectrometry and cryogenic infrared spectroscopy have begun to unravel the mechanisms of fucose migration. mpg.defu-berlin.denih.gov It has been shown that fucose migration is a general phenomenon that can occur not only during MS/MS fragmentation but also in intact glycan ions, suggesting a low energy barrier for this transfer. fu-berlin.de Understanding these fragmentation pathways and the potential for fucose migration is critical for the accurate interpretation of MS/MS data and the correct structural elucidation of fucosylated disaccharides like 4-O-(α-L-fucopyranosyl)-D-galactopyranose. nih.gov

Interactive Data Table: Common Fragment Ions in MS/MS of Fucosylated Disaccharides

| Fragment Ion Type | Description | Information Provided |

| Y-ion | Cleavage of the glycosidic bond with the charge retained on the reducing end (galactose). | Mass of the reducing sugar unit. |

| B-ion | Cleavage of the glycosidic bond with the charge retained on the non-reducing end (fucose). | Mass of the non-reducing sugar unit. |

| Cross-ring cleavage ions | Fragmentation within a sugar ring. rsc.orgyoutube.com | Provides information about the positions of substituents and branching. |

| Ions from fucose migration | Fragments resulting from the transfer of the fucose residue to a different position prior to or during fragmentation. fu-berlin.dempg.de | Can complicate spectral interpretation and lead to erroneous linkage assignment. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex carbohydrate structures, including fucosylated disaccharides. This method separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, providing an additional dimension of separation. nih.gov The core principle involves propelling ions through a drift tube filled with an inert buffer gas under the influence of an electric field. youtube.com Larger ions with greater rotational cross-sectional areas experience more collisions with the buffer gas and thus travel more slowly than smaller, more compact ions. youtube.com

This capability is particularly valuable in glycan analysis, where the presence of numerous isomers (constitutional, anomeric, and positional) presents a significant challenge for mass spectrometry alone. mpg.de For fucosylated glycans, IMS-MS can distinguish between isomers by their different drift times, which correspond to their unique collision cross-section (CCS) values. youtube.com The CCS is a key physical parameter that reflects the three-dimensional structure of the ion.

In the context of analyzing complex biological samples, IMS can be integrated into liquid chromatography-mass spectrometry (LC-MS) workflows. metsysbio.com This LC-IMS-MS approach provides four dimensions of data: retention time, drift time, mass-to-charge ratio, and tandem mass spectra, significantly enhancing the ability to resolve and confidently identify individual glycoforms from a mixture. youtube.com For instance, in studies of serum N-linked glycans, IMS-MS has been used to separate and characterize different glycan ions, including fucosylated structures, revealing variations in mobility profiles that can distinguish between different biological states. nih.gov

Table 1: Key Features of IMS-MS in Fucosylated Disaccharide Analysis

| Feature | Description | Benefit for Analysis |

|---|---|---|

| Gas-Phase Separation | Separates ions based on size, shape, and charge in a drift tube. nih.govyoutube.com | Provides an orthogonal dimension of separation to MS. |

| Collision Cross-Section (CCS) | A measurable physical property reflecting the ion's 3D structure. youtube.com | Allows for the differentiation of isomeric structures that are indistinguishable by MS alone. |

| Enhanced Peak Capacity | When combined with LC, it dramatically increases the resolving power for complex mixtures. metsysbio.com | Improves the detection and identification of low-abundance glycoforms. |

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are indispensable for the separation and purification of fucosylated galactose disaccharides from complex mixtures prior to structural analysis. The choice of method depends on the polarity, size, and charge of the target molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of glycans. To determine the composition of glycosaminoglycans (GAGs), which can be fucosylated, samples are often depolymerized through enzymatic digestion. nih.gov The resulting disaccharides, including structures like 4-O-(α-L-Fucopyranosyl)-D-galactopyranose, are then frequently labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), at their reducing end. This pre-column derivatization allows for highly sensitive detection. nih.gov

The labeled disaccharides are then separated, often using an amine-bound silica (B1680970) column. nih.gov Elution is typically achieved with a gradient of a phosphate (B84403) buffer, and the separated compounds are detected by a fluorescence detector. nih.gov Identification and quantification are performed by comparing the retention times and peak areas to those of authentic standards. nih.gov

Table 2: Typical HPLC Conditions for Fucosylated Disaccharide Analysis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | Amine-bound silica column (e.g., PA-G column) | Separation based on hydrophilic interactions. nih.gov |

| Mobile Phase | Linear gradient of sodium phosphate (NaH₂PO₄) | Elutes compounds based on increasing polarity. nih.gov |

| Derivatization | Pre-column labeling with a fluorophore (e.g., 2-AB) | Enhances detection sensitivity. nih.gov |

| Detection | Fluorescence detector | Monitors emission at a specific wavelength (e.g., 420 nm) after excitation (e.g., 330 nm). nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is exceptionally well-suited for separating highly polar compounds like oligosaccharides. wiley.comnih.gov The technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of an aqueous solvent. nih.govuva.nl A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, with retention being proportional to their hydrophilicity. nih.gov

For separating complex mixtures of galactooligosaccharides (GOS), various HILIC stationary phases have been compared, including zwitterionic, polyhydroxyethyl aspartamide, and amide-based phases. nih.gov Amide stationary phases, often used with an acetonitrile/water mobile phase containing a modifier like ammonium (B1175870) hydroxide (B78521), have shown excellent results in resolving oligosaccharide isomers. nih.gov The elution order in HILIC is typically based on the size of the glycan, with smaller, less polar glycans eluting earlier. The technique is highly compatible with mass spectrometry, making HILIC-MS a powerful tool for the characterization of fucosylated disaccharides. uva.nlnih.gov

Table 3: Common HILIC Systems for Fucosylated Disaccharide Separation

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | Polar columns like amide, zwitterionic, or bare silica. nih.govmdpi.com | Retains polar analytes. |

| Mobile Phase A | High concentration of organic solvent (e.g., Acetonitrile). uva.nlnih.gov | Promotes partitioning into the aqueous layer. |

| Mobile Phase B | Aqueous buffer (e.g., Water with ammonium hydroxide or formic acid). nih.gov | Elutes analytes by increasing the mobile phase polarity. |

| Detection | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Fluorescence Detection (FLD) after labeling. | Provides structural information and sensitive detection. uva.nl |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of oligosaccharides. nih.govsigmaaldrich.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel. mds-usa.com The plate is then placed in a developing chamber with a solvent system, which moves up the plate by capillary action, separating the sample components based on their differential partitioning between the stationary phase and the mobile phase.

For oligosaccharides, silica gel 60 plates are commonly used. nih.gov A typical solvent system consists of a mixture like n-butanol, formic acid, and water. nih.gov After development, the separated spots are visualized by spraying the plate with a chemical reagent, such as a diphenylamine-aniline-phosphoric acid reagent, followed by heating. nih.gov This process yields colored spots, allowing for the identification of different oligosaccharides based on their retention factor (Rf) values compared to standards. TLC is particularly useful for monitoring reactions and for rapid screening of multiple samples in parallel. nih.govsigmaaldrich.com

Table 4: Thin-Layer Chromatography System for Oligosaccharide Analysis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | Pre-coated silica gel-60 aluminum plates. nih.gov | Adsorbent for polar compounds. |

| Mobile Phase | Mixture of organic solvents and water. | n-butanol/formic acid/water (e.g., 4:8:1 v/v). nih.gov |

| Application | Small volume of sample mixture applied to the plate. | 0.3 µl of reaction mixture. nih.gov |

| Visualization | Staining with a chemical reagent and heating. | Diphenylamine-aniline-phosphoric acid reagent. nih.gov |

Application of Integrated Spectroscopic and Chromatographic Platforms for Fucosylated Glycan Analysis

The structural complexity of fucosylated glycans necessitates the use of integrated, or hyphenated, analytical platforms that combine the high resolving power of chromatography with the detailed structural information provided by spectrometry. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a foundational approach in modern glycoanalysis. nih.gov

Integrating HILIC with MS (HILIC-MS) provides separation based on polarity followed by mass analysis, which is highly effective for identifying and quantifying different glycoforms, including fucosylated species, in a single run. nih.govnih.gov This platform can distinguish isomers and provide data on the relative abundance of different structures.

The addition of ion mobility spectrometry to create an LC-IMS-MS platform offers the highest level of detail. metsysbio.com This approach separates molecules based on their retention time (hydrophilicity), their collision cross-section (size and shape), and their mass-to-charge ratio. metsysbio.com Such a multidimensional analysis is invaluable for resolving highly complex mixtures of fucosylated glycans, enabling the confident identification of specific isomers and providing deeper insights into the glycome. nih.gov For instance, the addition of a fucose residue results in a mass increase of 146.06 Da, which is readily detectable by MS, and the integrated platform can then help pinpoint its location and linkage. nih.gov These integrated systems are crucial for structure-function studies and for identifying glycan biomarkers. nih.goveuroglyco.com

Enzymatic Synthesis and Biosynthetic Pathways of Fucosylated Galactose Structures

Glycosyltransferases Involved in Fucosylation of Galactose

Glycosyltransferases are the primary enzymes responsible for the synthesis of fucosylated glycans in vivo. They catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to a specific acceptor molecule, forming a precise glycosidic bond.

Fucosyltransferases (FUTs) are enzymes that transfer an L-fucose sugar from a donor substrate to an acceptor. wikipedia.org In mammals, 13 FUTs have been identified, most of which are located in the Golgi apparatus, with O-fucosyltransferases residing in the endoplasmic reticulum (ER). wikipedia.orgnih.govnih.gov These enzymes are responsible for creating the various fucosylated glycans found on glycoproteins and glycolipids. nih.gov

FUTs are classified based on the type of glycosidic linkage they form, such as α1,2-, α1,3/4-, and α1,6-fucosyltransferases. nih.govnih.gov This classification reflects their high degree of specificity. For instance, α1,2-fucosyltransferases create the Fucα1-2Gal linkage characteristic of the H-antigen in the ABO blood group system. tandfonline.comuniprot.org Other FUTs are responsible for synthesizing structures like the Lewis x antigen, which involves transferring fucose to an N-acetyllactosamine (LN) acceptor. oup.comresearchgate.net The specificity of each FUT ensures the precise assembly of the complex and diverse array of fucosylated structures that are critical for biological recognition events, including cell-cell interactions and host-microbe communication. uniprot.org

All fucosyltransferases utilize guanosine (B1672433) diphosphate-L-fucose (GDP-fucose) as the high-energy activated sugar donor to transfer the fucose residue to an acceptor substrate. wikipedia.orgnih.govpnas.org GDP-fucose is synthesized in the cytosol through two main pathways: the de novo pathway and the salvage pathway. nih.gov

The de novo pathway synthesizes GDP-fucose from glucose or mannose. nih.gov This process involves the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose by the enzyme GDP-mannose 4,6-dehydratase (GMDS), followed by a dual epimerase and reductase reaction catalyzed by GDP-L-fucose synthase (GFS) to yield the final GDP-fucose product. nih.govacs.org

The salvage pathway generates GDP-fucose from free L-fucose, which can be sourced from the diet or from the breakdown of existing glycoconjugates. nih.gov This pathway involves the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which first phosphorylates fucose to fucose-1-phosphate and then converts it to GDP-fucose. pnas.org

Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus or the endoplasmic reticulum, where it becomes available for FUTs to use in glycosylation reactions. nih.govnih.gov This transport is essential for the fucosylation of proteins and lipids as they move through the secretory pathway. nih.gov

While FUTs are specific for their donor, GDP-fucose, they also exhibit distinct specificity for their acceptor molecules. The acceptor is typically a carbohydrate chain on a glycoprotein (B1211001) or glycolipid, and FUTs recognize specific terminal sugar sequences. nih.gov Galactose is a common component of these acceptor sequences. For example, many α1,3-Fuc-Ts transfer fucose to the N-acetyllactosamine (Galβ1-4GlcNAc) unit to form the Lewis x epitope. oup.com

The efficiency and site-specificity of fucosylation can be influenced by the structure of the acceptor glycan. nih.gov Studies on recombinant α3-fucosyltransferase V (Fuc-TV) showed that it reacts rapidly with acceptors like Galβ1-4GlcNAc (LN) but only moderately with Galβ1-3GlcNAc (LNB). nih.gov Furthermore, the position of the LN unit within a longer polylactosamine chain significantly affects its reactivity. nih.gov Similarly, α1,3-fucosyltransferase IX (Fuc-TIX) is a versatile enzyme that can fucosylate a range of different acceptor structures, including N- and O-glycan analogs. oup.com The kinetics of the transfer reaction are complex and can be influenced by high concentrations of the acceptor substrate, sometimes leading to non-Michaelis-Menten kinetics. nih.govnih.govku.edu

Below is a table summarizing the acceptor specificity of selected fucosyltransferases.

| Fucosyltransferase (FUT) | Primary Linkage Formed | Preferred Acceptor Structures | Key Findings |

|---|---|---|---|

| FUT2 (Galactoside 2-alpha-L-fucosyltransferase) | α1-2 | β-D-galactosyl-(1->3/4)-N-acetyl-beta-D-glucosaminyl derivatives | Creates the H-antigen, a precursor for ABO blood group antigens. uniprot.org |

| FUT5 (Fuc-TV) | α1-3 | Galβ1-4GlcNAc (LN), GalNAcβ1-4GlcNAc (LDN), Galβ1-3GlcNAc (LNB) | Reacts rapidly with LN units at the reducing end of i-type polylactosamines but poorly with distal units. nih.gov |

| FUT9 (Fuc-TIX) | α1-3 | LNβ1-2Man, LNβ1-6Man, polylactosamine chains | Versatile enzyme that can create both distal and internal Lewis x epitopes on various backbones. oup.com |

| Ts2FT (Thermosynechococcus sp.) | α1-2 | Strictly β1-3-galactoside acceptors (e.g., Galβ1-3GlcNAc) | Does not act on β1-4-galactoside acceptors like lactose (B1674315) or N-acetyllactosamine (LacNAc). nih.gov |

Glycosidase-Catalyzed Transglycosylation for Fucosylated Disaccharide Synthesis

An alternative to using fucosyltransferases for synthesis is to employ glycoside hydrolases (glycosidases), which normally break down glycosidic bonds. By manipulating reaction conditions, these enzymes can be coaxed to form bonds via a process called transglycosylation.

α-L-Fucosidases (EC 3.2.1.51) are typically catabolic enzymes that catalyze the hydrolysis of terminal α-L-fucose residues from various glycoconjugates. nih.govnih.gov Most of these enzymes, particularly those in the Glycoside Hydrolase (GH) family 29, operate via a retaining mechanism. nih.govnih.gov This mechanism involves a two-step, double-displacement reaction that proceeds through a covalent glycosyl-enzyme intermediate. nih.gov

The formation of this intermediate is key to their synthetic potential. While water is the usual acceptor for the second step (hydrolysis), another sugar molecule (an acceptor) can attack the intermediate instead, resulting in the formation of a new glycosidic bond (transglycosylation). nih.gov This process has been successfully used to synthesize fucosylated disaccharides. For example, α-L-fucosidases from Lactobacillus casei have been shown to efficiently synthesize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine. nih.gov However, a major challenge is that the transglycosylation reaction is in kinetic competition with hydrolysis of both the donor substrate and the newly formed product, often leading to moderate yields. dtu.dkresearchgate.net The efficiency of transfucosylation is highly dependent on the enzyme source, reaction conditions, and the ratio of donor to acceptor. nih.govmdpi.com

| α-L-Fucosidase Source | GH Family | Donor Substrate | Acceptor Substrate | Product(s) Synthesized | Reported Yield |

|---|---|---|---|---|---|

| Lactobacillus casei (AlfB) | GH29 | pNP-fuc | GlcNAc | Fuc-α-1,3-GlcNAc | ~23% nih.gov |

| Lactobacillus casei (AlfC) | GH29 | pNP-fuc | GlcNAc | Fuc-α-1,6-GlcNAc | ~56% nih.gov |

| Bacteroides fragilis (Metagenome - Fuc2358) | GH29 | pNP-Fuc | Lactose | 2'-fucosyllactose (B36931) (2'FL) | 35% dtu.dk |

| Alcaligenes sp. | Not specified | pNP-Fuc | pNP-Gal | Fuc-α1→2Gal-β-pNP and isomers | 40.6% (overall) researchgate.net |

| Fusarium graminearum (FgFCO1) | GH29A | Xyloglucan | Lactose | 2'-fucosyllactose (2'FL) | 14% nih.gov |

To overcome the product hydrolysis issue inherent in wild-type glycosidases, protein engineering has been used to create "glycosynthases". nih.gov A glycosynthase is a mutant glycosidase in which the catalytic nucleophile residue (e.g., an aspartate or glutamate) has been replaced with a non-nucleophilic amino acid, such as glycine (B1666218) or alanine. researchgate.netnih.gov This single mutation renders the enzyme catalytically inactive for hydrolysis but still capable of recognizing an activated sugar donor of the opposite anomeric configuration (e.g., α-fucosyl fluoride (B91410) or azide (B81097) instead of the natural β-linked donor). nih.govnih.gov

The glycosynthase binds the activated donor, and the acceptor molecule can then directly attack the anomeric carbon, leading to the formation of a new glycosidic bond in a single-step reaction. Because the enzyme lacks its nucleophile, it cannot hydrolyze the product, resulting in significantly higher synthesis yields. nih.gov The first fucosynthase was developed from an α-fucosidase from Bifidobacterium bifidum. nih.gov Since then, other highly efficient fucosynthases have been engineered and applied to introduce specific fucosyl linkages, such as the Fucα1-2Gal structure (H-antigen), onto various oligosaccharides, glycoproteins, and glycolipids. tandfonline.comnih.gov This approach has proven to be a powerful tool for the in vitro synthesis of functionally important fucosylated structures. tandfonline.com

De Novo L-Fucose Biosynthesis Pathways and Regulation

The biosynthesis of fucosylated glycoconjugates is critically dependent on the availability of the nucleotide-activated sugar donor, guanosine diphosphate-L-fucose (GDP-L-fucose). In mammalian cells, the primary route for the synthesis of this key precursor is the de novo pathway. oup.comreactome.org This constitutively active pathway transforms GDP-D-mannose, a common cellular intermediate, into GDP-L-fucose through a series of enzymatic reactions. nih.govnih.gov

The de novo pathway is a two-enzyme, three-step process that occurs in the cytoplasm. oup.com The initial substrate, GDP-D-mannose, is first converted to a transient intermediate, GDP-4-keto-6-deoxy-D-mannose. nih.govresearchgate.net This reaction is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD). nih.gov Subsequently, the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase, also known as FX protein or GDP-fucose synthetase (GFS), catalyzes the final two steps. nih.govresearchgate.net This enzyme first performs an epimerization at carbons 3 and 5 of the intermediate, followed by an NADPH-dependent reduction at carbon 4 to yield the final product, GDP-L-fucose. researchgate.net

In addition to the de novo pathway, mammalian cells possess a salvage pathway that synthesizes GDP-L-fucose from free L-fucose, which can be obtained from extracellular sources or through the lysosomal degradation of glycans. oup.comnih.gov While the de novo pathway is the major contributor to the cellular GDP-L-fucose pool, recent studies indicate a complex interplay and mutual regulation between these two pathways. nih.govnih.gov For instance, the inactivation of enzymes in one pathway can influence the activity and expression levels of enzymes in the other. nih.govnih.gov

The regulation of L-fucose biosynthesis can also be influenced by environmental and host-microbe interactions. In the gut bacterium Bacteroides thetaiotaomicron, the presence of fucose can signal the host to enhance the expression of fucosylated glycans, thereby increasing the nutrient supply for the bacterium. oup.com Similarly, in the pathogenic bacterium Helicobacter pylori, acidic conditions, such as those found in the stomach, lead to an upregulation of a fucose biosynthetic gene and increased expression of fucosylated structures on the bacterial surface. oup.com

Table 1: Key Enzymes of the De Novo L-Fucose Biosynthesis Pathway

| Enzyme Name | Abbreviation | Substrate | Product | Function |

| GDP-mannose 4,6-dehydratase | GMD | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | Catalyzes the dehydration of GDP-D-mannose. nih.govresearchgate.net |

| GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase | FX protein, GFS | GDP-4-keto-6-deoxy-D-mannose | GDP-L-fucose | A bifunctional enzyme that performs epimerization and reduction. nih.govresearchgate.net |

Table 2: Comparison of De Novo and Salvage Pathways for GDP-L-Fucose Synthesis

| Feature | De Novo Pathway | Salvage Pathway |

| Starting Substrate | GDP-D-mannose nih.gov | Free L-fucose nih.gov |

| Primary Enzymes | GMD, FX protein (GFS) nih.gov | Fucokinase (FUK), GDP-L-fucose pyrophosphorylase (FPGT) nih.gov |

| Cellular Location | Cytoplasm | Cytoplasm |

| Contribution | Major source of GDP-L-fucose in mammalian cells. oup.comreactome.org | Minor source, dependent on available free fucose. oup.com |

| Regulation | Constitutively active. nih.gov | Dependent on the availability of free L-fucose from diet or lysosomal degradation. oup.comnih.gov |

Biological Roles and Molecular Recognition of Fucosylated Glycans General Context

Glycoconjugate Incorporation and Display

The presentation of fucosylated structures on proteins and lipids is critical for their biological function. These glycans are synthesized in the Golgi apparatus by specific enzymes called fucosyltransferases and are displayed on various glycoconjugates, including N-glycans, O-glycans, and glycolipids.

N-glycans are oligosaccharides attached to the asparagine residues of proteins. While core fucosylation (fucose linked to the innermost N-acetylglucosamine) is common in mammals, fucose can also be found on the outer arms of N-glycans, often linked to galactose. nih.gov This "antennary" fucosylation contributes to the structural diversity of N-glycoproteins.

In some organisms, fucose-galactose linkages are prominent features of N-glycans. For instance, in the parasitic nematode Haemonchus contortus, N-glycans can display galactosylation of the core α1,6-fucose. nih.govoup.comnih.gov This modification, where galactose is attached to the core fucose, represents a significant structural variation. oup.comnih.gov Additionally, studies have identified N-glycans in this nematode where a distal fucose residue is galactosylated. nih.gov In the kingdom Fungi, fucose residues are preferentially linked to galactose, commonly via an α1-2 linkage, a distinct characteristic compared to other kingdoms where fucose is more often linked to N-acetylglucosamine. frontiersin.org In the rat hippocampus, the Fucα(1-2)Gal epitope is expressed on specific glycoproteins, highlighting its presence in the nervous system. caltech.edu

O-glycans are attached to the serine or threonine residues of proteins. The most common type, mucin-type O-glycans, begins with an N-acetylgalactosamine (GalNAc) residue. nih.gov These core structures can be elongated and modified with fucose. sigmaaldrich.com For example, fucose can be added in an α1-2 linkage to the initial GalNAc residue. nih.gov While less common than on N-glycans, α-linked fucose is a known modification on O-linked oligosaccharides. sigmaaldrich.com Fucosylated O-linked glycoproteins have been identified as functional receptors for cholera toxin in certain cellular contexts, demonstrating their role in pathogenesis. nih.gov

Glycolipids, which are lipids with an attached carbohydrate, are essential components of the cell membrane that play roles in stability and cell-cell communication. libretexts.orgyoutube.com Fucosylated glycolipids are particularly important as they form blood group antigens, such as the H and B antigens found on human erythrocyte membranes. nih.gov These structures are a classic example of fucosylated epitopes influencing fundamental biology. Fucosylated glycosphingolipids (GSLs) can also act as "decoy" receptors, binding to pathogens or toxins and protecting cells, showcasing the dual roles these molecules can play. nih.gov

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, ranking third after lactose (B1674315) and lipids. nih.govdsm.com They are indigestible by the infant but serve crucial roles as prebiotics, anti-adhesive antimicrobials, and immunomodulators. nih.govwikipedia.org With over 200 different structures identified, HMOs are built upon a lactose (Galactose-β1-4-Glucose) core, which is elongated and decorated with a small set of monosaccharides: N-acetyl-D-glucosamine, D-galactose, L-fucose, and N-acetylneuraminic acid. nih.govwikipedia.orgbioglyco.com

Fucosylated HMOs represent a major category, accounting for 35-50% of all HMOs. bioglyco.com The most dominant oligosaccharide in the milk of most women is 2'-fucosyllactose (B36931) (2'-FL), a trisaccharide where fucose is linked to the galactose of lactose. wikipedia.orgbioglyco.com The presence and type of fucosylated HMOs depend on the mother's expression of specific fucosyltransferase enzymes (FUT2 and FUT3). wikipedia.org Because of their lactose-based core and extensive fucosylation, HMOs serve as an excellent natural model for studying the biological recognition and function of fucosylated lactose structures, including fucose-galactose epitopes.

Lectin-Carbohydrate Interactions and Ligand Specificity

Lectins are proteins that bind specifically to carbohydrates. They are key to decoding the information stored in the complex glycan structures on cell surfaces. Fucose-binding lectins, in particular, are vital tools for detecting and understanding the roles of fucosylated glycans.

A variety of lectins are known to recognize fucose, but they exhibit different specificities for the linkage of the fucose residue. glycomatrix.com This differential binding allows researchers to distinguish between various fucosylated structures.

For example, Aleuria aurantia (B1595364) lectin (AAL) has a broad specificity, binding to fucose in various linkages, while Lens culinaris agglutinin (LCA) and Pholiota squarrosa lectin (PhoSL) are more specific for core α1,6-fucosylated N-glycans. nih.gov Glycan microarray analysis has shown that while both LCA and PhoSL are highly specific for core fucose, PhoSL has a more restricted binding profile, preferring paucimannosidic-type N-glycans. nih.gov In contrast, Aspergillus oryzae lectin (AOL) also shows a strong preference for α1,6-fucosylated chains. researchgate.net A novel bacterial lectin, SL2-1, was found to be highly specific for core α1-6 fucosylated N-glycans and does not bind to α1-2, α1-3, or α1-4 fucosylated oligosaccharides. nih.gov The F-type lectin family represents a widely distributed group of proteins characterized by a unique fucose recognition domain. frontiersin.org

| Lectin | Abbreviation | Primary Specificity | Source Organism |

|---|---|---|---|

| Aleuria aurantia Lectin | AAL | Binds broadly to various fucose linkages | Aleuria aurantia (Mushroom) |

| Lens culinaris Agglutinin | LCA | Specific for core α1,6-fucosylated N-glycans | Lens culinaris (Lentil) |

| Pholiota squarrosa Lectin | PhoSL | Highly specific for core α1,6-fucosylated paucimannosidic N-glycans | Pholiota squarrosa (Mushroom) |

| Aspergillus oryzae Lectin | AOL | Strong preference for α1,6-fucosylated chains | Aspergillus oryzae (Fungus) |

| Streptomyces rapamycinicus Lectin 2-1 | SL2-1 | Highly specific for core α1-6 fucosylated N-glycans | Streptomyces rapamycinicus (Bacterium) |

The selective recognition of carbohydrate structures by lectins is determined by the specific three-dimensional architecture of the lectin's binding site. nih.gov Binding typically occurs in shallow indentations on the protein surface. nih.gov Specificity is achieved through a precise combination of hydrogen bonds to the sugar's hydroxyl groups and van der Waals forces, which often involve the packing of a hydrophobic face of the sugar against aromatic amino acid side chains. nih.govnih.gov

Role in Cellular Processes and Intercellular Communication (General Glycobiology)

Fucosylated glycans, which are complex carbohydrate structures containing the sugar fucose, are integral to a vast array of biological processes. frontiersin.orgnih.gov Once considered primarily for their roles in energy storage and providing structural integrity, these molecules are now recognized as critical mediators of cellular communication and signaling. nih.govnih.gov The addition of fucose to a glycan chain, a process known as fucosylation, dramatically increases the structural diversity of these molecules, leading to over 100 different identified oligosaccharide structures. frontiersin.orgnih.gov This structural variety allows for a wide range of functions.

These complex carbohydrates are found on the surface of virtually all cells, forming a dense layer known as the glycocalyx, as well as on most extracellular molecules. nih.gov This positioning is key to their function in mediating interactions between cells and with the surrounding environment. Fucosylated glycans are involved in fundamental processes such as cell-cell recognition, immune responses, and the regulation of protein function. frontiersin.orgnih.govlongdom.org For example, the well-known ABO blood group antigens are fucosylated oligosaccharides, and variations in these structures can influence an individual's susceptibility to certain infections. frontiersin.orgnih.gov They also play crucial roles in developmental processes like fertilization and embryogenesis. nih.gov The proper functioning of the nervous system, including processes like neurite growth and synapse formation, is also regulated by these sugar structures. nih.gov

Modulation of Protein-Protein Interactions mediated by Fucosylated Glycans

Fucosylation plays a significant role in modulating the interactions between proteins, a fundamental process for cellular function and signaling. nih.govwikipedia.org The presence of fucose on a protein's glycan can directly influence its folding, stability, and, crucially, its ability to bind to other proteins. nih.govyoutube.com These interactions can be either intramolecular, occurring within the same protein, or intermolecular, between different proteins. nih.govnih.gov

One of the most well-studied examples of fucosylation-dependent protein-protein interaction is in the Notch signaling pathway. nih.govnih.gov The Notch receptor, a transmembrane protein critical for cell-fate decisions, has numerous Epidermal Growth Factor-like (EGF) repeats in its extracellular domain that are modified with O-linked fucose. nih.gov This O-fucose can be further elongated with other sugars. These fucose residues directly participate in the binding of Notch to its ligands, such as Delta-like 1 and Jagged1. nih.gov The specific pattern of fucosylation and subsequent modifications can either enhance or inhibit the interaction, thereby fine-tuning the signaling outcome. nih.gov

Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is another common modification that alters protein interactions. frontiersin.orgnih.gov For instance, the core fucosylation of N-glycans on the Fc region of Immunoglobulin G (IgG) antibodies is critical for their function. frontiersin.org The absence of this core fucose dramatically increases the antibody's affinity for the FcγRIIIa receptor on immune cells, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). frontiersin.orgnih.gov This highlights how a single fucose residue can profoundly modulate the interaction between an antibody and its effector cell receptor. Fucosylation can also stabilize protein domains through intramolecular interactions, where the fucose residue interacts with amino acids of the protein it is attached to, ensuring the protein maintains its correct three-dimensional shape required for binding to other molecules. nih.gov

| Feature | Description |

| Interaction Type | Can be both intermolecular (between different proteins) and intramolecular (within the same protein). nih.govnih.gov |

| Mechanism | Fucose can directly participate in the binding interface between two proteins or can induce conformational changes in a protein that alter its binding properties. nih.govnih.govfrontiersin.org |

| Example: Notch Signaling | O-fucose on the EGF repeats of the Notch receptor is crucial for its interaction with ligands like Delta and Jagged. nih.govnih.gov |

| Example: Antibody Function | The absence of core fucosylation on IgG antibodies enhances their binding to FcγRIIIa receptors, increasing their cytotoxic activity. frontiersin.orgnih.gov |

| Structural Impact | Fucosylation can stabilize protein domains, ensuring they are correctly folded for interactions. nih.gov |

Glycan-Dependent Host-Pathogen Interactions and Adhesion Mechanisms

Fucosylated glycans on host cell surfaces are frequently exploited by pathogens as attachment points to initiate infection. nih.govcreative-proteomics.com Many viruses, bacteria, and parasites have evolved specific glycan-binding proteins called lectins that recognize and bind to these fucose-containing structures with high affinity. frontiersin.orgnih.gov This adhesion is a critical first step in the colonization of host tissues and the subsequent development of disease. mdpi.comnih.gov

For example, the bacterium Helicobacter pylori, which is associated with gastritis and peptic ulcers, uses its BabA adhesin to bind to fucosylated Lewis b blood group antigens on the surface of gastric epithelial cells. mdpi.com Similarly, various other pathogens, including noroviruses and certain strains of Escherichia coli, are known to bind to fucosylated glycans in the gastrointestinal tract. oup.comnih.gov

Conversely, the host can also use fucosylated glycans for defense. Human milk oligosaccharides (HMOs) are a prime example; a significant portion of them are fucosylated. nih.gov These free-floating glycans can act as soluble decoys, mimicking the glycan structures on the surface of infant gut epithelial cells. nih.govnih.gov Pathogens may bind to these fucosylated HMOs in the milk instead of attaching to the host cells, thereby preventing infection and being cleared from the system. nih.govnih.gov This mechanism is believed to be a key factor in the protective effects of breastfeeding against infant diarrhea. nih.gov

Furthermore, the fucosylation of the intestinal lining is a dynamic process influenced by the resident gut microbiota. nih.govnih.gov The presence of certain beneficial bacteria can stimulate the host to produce more fucosylated glycans. nih.gov These glycans can then serve as a nutrient source for these symbiotic bacteria, helping to maintain a healthy microbiome. nih.govacs.org This intricate interplay demonstrates that fucosylated glycans are at the heart of the complex relationship between a host and its microbial inhabitants, influencing both symbiotic and pathogenic interactions. nih.govacs.org

| Pathogen | Host Glycan Receptor | Adhesin/Lectin |

| Helicobacter pylori | Fucosylated Lewis b antigen | BabA |

| Norovirus | Fucosylated histo-blood group antigens | VP1 |

| Campylobacter jejuni | Fucosylated glycans | - |

| Enterotoxigenic E. coli | Fucosylated glycans | - |

Enzymatic Degradation and Metabolic Fate of Fucosylated Galactose Disaccharides

α-L-Fucosidases in Glycan Hydrolysis

α-L-Fucosidases (EC 3.2.1.51) are exoglycosidases that play a pivotal role in the degradation of fucose-containing oligosaccharides, glycoproteins, and glycolipids. wikipedia.org These enzymes are ubiquitous, found in microorganisms, plants, and animals, reflecting the widespread occurrence of fucosylated structures in nature. nih.gov Microbial sources, in particular, offer a rich diversity of α-L-fucosidases with varying substrate specificities, often encoded by multiple genes within a single organism to efficiently degrade different fucosylated glycans encountered in their environment. nih.gov

Specificity of Glycosidic Bond Cleavage (e.g., α(1→4) Fuc-Gal)

The specificity of α-L-fucosidases is defined by the linkage between the fucose and the adjacent sugar residue. While linkages such as α(1→2), α(1→3), and α(1→6) are more commonly described, enzymes capable of cleaving the α(1→4) linkage, as found in 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, have also been identified. nih.gov

Microbial α-L-fucosidases have been characterized that act on a range of substrates with α-1,2, α-1,3, α-1,4, or α-1,6 fucosylated linkages, with the specific activity depending on the glycoside hydrolase (GH) family and the source microorganism. nih.gov For instance, certain fucosidases from the GH29 and GH95 families exhibit broad specificity. wikipedia.orgnih.gov Human α-L-fucosidase, a lysosomal enzyme, is known to hydrolyze α-L-fucose residues linked to the 2-position of galactose or the 3, 4, or 6-position of N-acetylglucosamine. capes.gov.br

Commercially available α(1-3,4) fucosidases, such as the one derived from Ruminococcus gnavus, demonstrate the ability to hydrolyze terminal α1-3 and α1-4 fucosyl linkages. ludger.com Another α-(1-3,4) Fucosidase, isolated from Xanthamonas manihotis, specifically cleaves branched non-reducing terminal fucose linked α(1-3) or α(1-4) to the N-acetylglucosamine of terminal Gal-GlcNAc disaccharide structures. qa-bio.com While the specific substrate in this case is a trisaccharide, it highlights the existence of enzymes tailored to cleave the α(1→4) linkage.

Characterization of Fucosidase Activity and Substrate Specificity

The characterization of α-L-fucosidase activity involves determining several key parameters, including optimal pH, temperature, and kinetic constants (K_m and V_max) for various substrates. These studies reveal the enzyme's efficiency and preference for different fucosylated structures.

A study on 21 representative α-L-fucosidases from the GH29 family demonstrated varied enzymatic rates on eight different test substrates, including those with α1,3 and α1,4 linkages. nih.gov This highlights the functional diversity within this single enzyme family.

The following interactive table provides a summary of the characteristics of some α-L-fucosidases with relevance to the cleavage of various fucosyl linkages.

| Enzyme Source | Glycoside Hydrolase Family | Optimal pH | Substrate Specificity Includes | Reference |

| Ruminococcus gnavus | Not specified | 6.0 | α(1→3) and α(1→4) fucosyl linkages | ludger.com |

| Xanthamonas manihotis | Not specified | Not specified | α(1→3) and α(1→4) fucosyl linkages to GlcNAc | qa-bio.com |

| Human Spleen/Brain | GH29 | Not specified | α(1→2) to Gal; α(1→3), α(1→4), α(1→6) to GlcNAc | capes.gov.br |

| Thermotoga maritima | GH29 | Not specified | General α-L-fucoside fucohydrolase | wikipedia.org |

In Vivo Metabolic Processing of Fucosylated Oligosaccharides

Following the enzymatic cleavage of the fucosyl linkage by α-L-fucosidases, the resulting monosaccharides, L-fucose and D-galactose, enter distinct metabolic pathways. The in vivo processing of these sugars is essential for cellular energy production and biosynthetic processes.

Once liberated, D-galactose is primarily metabolized in the liver. youtube.com It is first phosphorylated to galactose-1-phosphate by galactokinase. youtube.comjumedicine.com Galactose-1-phosphate is then converted to UDP-galactose in a reaction involving UDP-glucose. jumedicine.com UDP-galactose can then be epimerized to UDP-glucose, which can enter glycolysis or be used for glycogen (B147801) synthesis. jumedicine.com Alternatively, UDP-galactose serves as a donor for the synthesis of glycoproteins, glycolipids, and glycosaminoglycans. jumedicine.com

L-fucose, on the other hand, can be metabolized through a salvage pathway. It can be phosphorylated to fucose-1-phosphate and subsequently converted to GDP-fucose. GDP-fucose is the activated form of fucose used by fucosyltransferases to fucosylate other molecules. Alternatively, fucose can be degraded into intermediates that can enter central carbon metabolism.

Genetic Disorders Affecting Fucose Metabolism (e.g., Fucosidosis, general context)

Deficiencies in the enzymes responsible for fucose metabolism can lead to severe genetic disorders. The most prominent of these is fucosidosis, a rare autosomal recessive lysosomal storage disease. wikipedia.org

Fucosidosis is caused by a deficiency in the α-L-fucosidase enzyme. wikipedia.org This enzymatic defect leads to the accumulation of fucose-containing glycoproteins and glycolipids within the lysosomes of various tissues, including the nervous system, viscera, and skin. nih.govnih.gov The progressive accumulation of these undigested macromolecules results in a wide spectrum of clinical manifestations, such as progressive neurological deterioration, coarse facial features, growth retardation, and skin lesions known as angiokeratomas. nih.gov The severity of the disease can vary, with some individuals experiencing a rapidly progressing form and others a more slowly developing phenotype. nih.gov The underlying cause of fucosidosis is mutations in the FUCA1 gene, which codes for the α-L-fucosidase enzyme. nih.gov

Genetic and Epigenetic Regulation of Fucosylation Machinery

Transcriptional Regulation of Fucosyltransferase Genes (FUTs)

The expression of fucosyltransferase (FUT) genes is a critical control point in the fucosylation pathway. This expression is complex and regulated in a tissue- and stage-specific manner, suggesting control at both transcriptional and post-transcriptional levels. oup.com There are 13 identified FUTs in mammals, which are classified based on their distinct fucose linkages. mdpi.com The regulation of these genes is orchestrated by various transcription factors that bind to specific regions in their promoter sequences, thereby activating or repressing gene expression.

For instance, studies on colon cancer cells have shown that the transcription of the FUT1 gene, which is important for the biosynthesis of H antigens and Lewis B and Lewis Y antigens, is critically dependent on the transcription factor Elk-1. nih.gov The binding of Elk-1 to a specific region in the 5'-flanking region of the FUT1 gene is essential for its transcription in these cells. nih.gov Similarly, the transcriptional regulation of the FUT6 gene, a key enzyme for the synthesis of sialyl Lewis X and Lewis X, in hepatocellular carcinoma cells involves the transcription factors hepatocyte nuclear factor-4 alpha (HNF-4α) and octamer binding transcription factor-1 (Oct-1). nih.gov

| Gene | Regulating Transcription Factor | Cellular Context | Finding |

| FUT1 | Elk-1 | Colon Cancer Cells (DLD-1) | The Elk-1 binding site at -91 to -81 nt of the transcriptional start site is essential for FUT1 gene expression. nih.gov |

| FUT6 | HNF-4α, Oct-1 | Hepatocellular Carcinoma Cells (HepG2) | Two HNF-4α binding sites and one Oct-1 binding site are crucial for FUT6 transcription. Over-expression of HNF-4α enhances FUT6 promoter activity and mRNA levels. nih.gov |

Among the various transcription factors, Hepatocyte Nuclear Factor 1α (HNF1α) has been identified as a master transcriptional regulator of multiple stages in the fucosylation process. nih.govresearchgate.net HNF1α, along with its downstream target HNF4α, regulates a complex gene network in the liver. engineering.org.cn It controls the expression of key fucosyltransferase genes, such as FUT6 and FUT8, as well as genes involved in fucose biosynthesis. nih.gov This regulatory role has significant implications for processes like immunity, embryonic development, and protein folding. researchgate.net

The differential expression of FUT genes directly translates into the diversity of fucosylated glycan structures, or phenotypes, on the cell surface. frontiersin.org Alterations in the expression levels of specific fucosyltransferases can lead to significant changes in the cellular glycome. For example, the overexpression of FUT4 and FUT9 in a murine colorectal cancer cell line, which normally lacks their expression, resulted in the neo-expression of the fucosylated Lewis X antigen on the cell surface. nih.gov

Genetic Polymorphisms and their Association with Fucosylated Glycan Levels

Genetic variations in the form of single nucleotide polymorphisms (SNPs) within fucosylation-related genes can significantly impact an individual's fucosylated glycan levels. Genome-wide association studies (GWAS) have been instrumental in identifying these associations.

A landmark GWAS of the human N-glycome identified common variants in the HNF1A gene (e.g., rs7953249 and rs735396) and in the fucosyltransferase genes FUT6 and FUT8 that influence N-glycan levels in human plasma. nih.govnih.gov These findings solidified the role of HNF1α as a key regulator of plasma protein fucosylation. nih.gov

Another important example is the FUT2 gene, which encodes the secretor-type galactoside 2-alpha-L-fucosyltransferase. wikipedia.org Polymorphisms in FUT2 determine an individual's "secretor status"—the ability to secrete ABH blood group antigens into bodily fluids. Individuals homozygous for non-functional FUT2 alleles are termed "non-secretors." wikipedia.org This status has been linked to alterations in the gut microbiome. wikipedia.org Additionally, SNPs within or near the GMDS gene, which encodes GDP-mannose 4,6-dehydratase (a key enzyme in the de novo pathway of GDP-fucose synthesis), have been associated with complex diseases. nih.gov

| Gene | Polymorphism (SNP) | Associated Phenotype/Trait |

| HNF1A | rs7953249, rs735396 | Associated with altered plasma protein N-glycan levels. nih.gov |

| FUT2 | Various inactivating mutations | Determines "secretor" vs. "non-secretor" status, affecting the presence of ABH antigens in secretions. wikipedia.org |

| FUT6 / FUT8 | Common variants | Influence levels of N-glycans with antennary and core fucose, respectively. nih.gov |

| GMDS | Intronic SNPs | Associated with white matter hyperintensity volume, a risk factor for stroke. nih.gov |

Advanced Research Directions and Applications in Glycoscience

Glycoengineering Approaches for Modulating Fucosylation

Glycoengineering provides powerful tools to control the fucosylation of glycoproteins, thereby modulating their biological functions. This is particularly relevant for therapeutic antibodies, where the absence of core fucose can dramatically enhance antibody-dependent cellular cytotoxicity (ADCC). nih.govcreative-biolabs.com Strategies are broadly categorized into metabolic and enzymatic approaches.

Metabolic and Genetic Engineering: This approach involves manipulating the host cell's glycosylation pathways to produce desired glycoforms. nih.gov Chinese Hamster Ovary (CHO) cells are a common platform for these modifications. nih.gov Key strategies include:

Gene Knockout/Knockdown: Disrupting genes essential for fucosylation is a primary method. Knocking out the FUT8 gene, which encodes the α-1,6-fucosyltransferase responsible for core fucosylation, effectively prevents this modification. creative-biolabs.com Similarly, targeting genes in the GDP-fucose synthesis pathway, such as GDP-mannose 4,6-dehydratase (GMD), also blocks the production of the necessary fucose donor substrate. creative-biolabs.comnih.gov

Enzyme Overexpression: Overexpressing certain glycosyltransferases can indirectly inhibit fucosylation. For instance, the overexpression of N-acetylglucosaminyltransferase III (GnTIII), which adds a "bisecting" GlcNAc residue to the N-glycan core, creates a structure that is a poor substrate for FUT8, thus reducing fucosylation. creative-biolabs.com

Chemical Inhibition & Analogs: The introduction of fucose analogs into cell culture can modulate fucosylation. Peracetylated fucose analogs, which have improved cell permeability, can intercept biosynthetic pathways. mdpi.com For example, 2-fluoro-peracetylated fucose (2FF) acts as an inhibitor of fucosyltransferases and can reduce total fucosylation in a concentration-dependent manner. nih.gov

Enzymatic and Chemoenzymatic Engineering: These in vitro methods offer precise control over glycan structure post-expression.

Enzymatic Remodeling: This involves using specific enzymes to modify glycans. For instance, bacterial fucosyltransferases with promiscuous substrate specificities can be used in reprogrammed enzymatic assembly lines for the site-specific addition of fucose or its analogs to glycan chains. sdu.edu.cn

Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. nih.govnih.gov It allows for the creation of selectively modified fucose analogs that can be enzymatically transferred to a glycoprotein (B1211001). For example, a mutant fucosidase has been engineered to act as a "fucoligase," capable of transferring modified α-fucosyl fluoride (B91410) donors (like 6-azido-L-fucose) onto the core GlcNAc of an antibody. nih.gov

Table 1: Glycoengineering Strategies for Modulating Fucosylation

| Strategy Category | Method | Target/Mechanism | Outcome |

|---|---|---|---|

| Metabolic/Genetic | FUT8 Gene Knockout | α-1,6-fucosyltransferase | Elimination of core fucosylation creative-biolabs.com |

| GMD Gene Knockout | GDP-mannose 4,6-dehydratase | Disruption of de novo GDP-fucose synthesis creative-biolabs.comnih.gov | |

| GnTIII Overexpression | N-acetylglucosaminyltransferase III | Creates steric hindrance for FUT8, reducing fucosylation creative-biolabs.com | |

| Chemical Inhibition | Fucosyltransferase enzymes | Competitive inhibition using fucose analogs like 2FF nih.gov | |

| Enzymatic/Chemoenzymatic | Enzymatic Assembly | Bacterial Fucosyltransferases | Site-specific fucosylation of glycan chains sdu.edu.cn |

Development of Glycomimetics and Inhibitors Targeting Fucose-Mediated Interactions

Given the critical role of fucosylated structures in disease, significant effort has been directed toward developing molecules that can either mimic these structures or inhibit the enzymes that create and degrade them. nih.gov

Glycomimetics: These are "drug-like" molecules designed to mimic the structure and function of native carbohydrates but with improved pharmacological properties, such as enhanced affinity, selectivity, and bioavailability. nih.gov The design of glycomimetics often involves:

Structural Modification: Reducing the polarity of the carbohydrate by removing hydroxyl groups (deoxygenation) can enhance binding by reducing the energetic cost of desolvation and creating new hydrophobic interactions with the target protein. nih.gov

Conformational Restriction: Pre-organizing the molecule into a bioactive conformation can improve binding affinity.

Multivalency: Linking multiple glycomimetic units can significantly increase binding avidity to target receptors. nih.gov

Glycomimetics targeting fucose-binding lectins are being explored as therapeutics for inflammation and cancer.

Inhibitors of Fucose-Metabolizing Enzymes: Fucosyltransferases (FUTs) and fucosidases are key enzymatic targets for therapeutic intervention. nih.gov

Fucosyltransferase Inhibitors: These molecules block the transfer of fucose from the donor substrate (GDP-fucose) to an acceptor glycan. Increased fucosylation is a hallmark of many cancers, making FUTs attractive targets. concordia.ca Strategies to identify inhibitors include high-throughput screening of small-molecule libraries and structure-based virtual screening. concordia.canih.gov For example, a small molecule named SOFTI was identified as a specific inhibitor of the O-fucosyltransferase SPINDLY through virtual screening. nih.gov

Fucosidase Inhibitors: These compounds prevent the removal of fucose from glycoconjugates. α-L-fucosidases are important clinical targets, and their inhibition is a goal for various therapeutic areas. rsc.org Known inhibitors often mimic the fucose structure, such as Deoxyfuconojirimycin and other iminosugars. nih.govscbt.com Bioisosteric modification, where functional groups are replaced with moieties having similar properties, is a rational design strategy used to discover novel and more potent fucosidase inhibitors. rsc.org

Table 2: Inhibitors Targeting Fucose-Mediated Processes

| Inhibitor Class | Target Enzyme | Mechanism of Action | Example Compound(s) |

|---|---|---|---|

| Small Molecules | Fucosyltransferases (FUTs) | Block the active site, preventing fucose transfer. | SOFTI, GDP-triazole derivatives nih.govresearchgate.net |

| Iminosugars | α-L-Fucosidases | Mimic the transition state of glycosidic bond cleavage. | Deoxyfuconojirimycin nih.govscbt.com |

| Fucose Analogs | Fucosyltransferases (FUTs) | Act as competitive inhibitors of the natural fucose substrate. | 2-fluoro-peracetylated fucose nih.gov |

| Bioisosteres | α-L-Fucosidases | Designed based on known inhibitors to improve potency and selectivity. | Furopyridinedione derivatives rsc.org |

Bioinformatic and Computational Approaches for Fucosylated Glycan Analysis and Prediction

Computational methods are indispensable for accelerating research in glycoscience, from predicting glycosylation patterns to designing novel therapeutics.

Structure-Based Virtual Screening: With the advent of accurate protein structure prediction models like AlphaFold, it is now possible to perform virtual screening for inhibitors against fucosyltransferases even when an experimental crystal structure is unavailable. nih.gov This approach involves computationally docking large libraries of compounds into the predicted active site of an enzyme to identify potential binders, which are then validated experimentally. nih.gov

Glycan Databases and Analytical Tools: Bioinformatic databases are crucial for the analysis of high-throughput glycomic data. For example, GlycoBase is a database of glycan structures that allows researchers to identify glycans from experimental data (e.g., from liquid chromatography) by matching their properties to known structures. beilstein-institut.de Such databases often include search features specific to glycan characteristics, such as the presence or absence of core fucose. beilstein-institut.de

Emerging Technologies for High-Throughput Glycan Analysis and Characterization

Analyzing the complex and heterogeneous nature of glycosylation requires sophisticated, high-throughput technologies.

Mass Spectrometry (MS): MS is the cornerstone of modern glycomics, enabling detailed structural and quantitative analysis of glycans. nih.govresearchgate.net

Ionization Techniques: Soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are standard for analyzing glycans, as they minimize fragmentation of labile residues like fucose. nih.govacs.org

High-Resolution MS: Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) provide the high resolution and mass accuracy needed to distinguish between isobaric glycan species in complex mixtures. universiteitleiden.nl

Coupling with Separation: Coupling MS with separation techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) (LC-MS) allows for the analysis of complex glycan mixtures with high sensitivity. nih.govcreative-proteomics.com

Specialized Workflows: Methods have been developed to specifically probe fucosylation. The STAGE (Sequential Treatment of Intact Glycopeptides with Enzymes) method uses a sequence of endoglycosidase treatments to generate specific mass signatures for sites with core fucosylation. researchgate.net MALDI imaging mass spectrometry can be combined with specific enzymes like Endo F3, which preferentially cleaves core-fucosylated N-glycans, to map the spatial distribution of these structures in tissues. nih.gov

Lectin Microarrays: This technology provides a rapid and sensitive platform for high-throughput glycan profiling. nih.govnih.gov It utilizes a panel of immobilized lectins, which are carbohydrate-binding proteins with known specificities, to capture and detect glycans from various biological samples, including purified proteins or whole cells. glycocode.orgzbiotech.com Lectin microarrays can effectively distinguish variations in terminal carbohydrate structures and require minimal sample amounts. nih.govglycocode.org

Other High-Throughput Technologies:

Fluorescence-Based Methods: Ultra-high-performance liquid chromatography with fluorescence detection (UHPLC-FLD) offers high sensitivity and resolution for analyzing fluorescently labeled glycans. creative-biolabs.com

Capillary Electrophoresis (CE): DNA sequencer-assisted fluorophore-assisted carbohydrate electrophoresis (DSA-FACE) is another technique that enables high-throughput glycan analysis. creative-proteomics.com

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This emerging technology provides an additional dimension of separation based on the size, shape, and charge of an ion, allowing for the rapid analysis and differentiation of glycan isomers. mobilionsystems.com

Table 3: Comparison of High-Throughput Glycan Analysis Technologies

| Technology | Principle | Key Advantages | Primary Application |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized glycans. | High sensitivity; provides detailed structural and compositional information. nih.govcreative-proteomics.com | Comprehensive glycan profiling and structural elucidation. |

| Lectin Microarrays | Immobilized lectins bind to specific glycan epitopes on labeled samples. | High-throughput; requires minimal sample; analyzes intact glycoconjugates. nih.govglycocode.org | Rapid screening of glycan patterns on cells and proteins. |

| UHPLC-FLD | Chromatographic separation of fluorescently labeled glycans. | High sensitivity and resolution; quantitative. creative-biolabs.com | Quantitative analysis of released glycans. |

| Ion Mobility-MS | Separation of ions based on their drift time through a gas-filled chamber, coupled with MS. | Rapid separation of isomers; adds another dimension of analysis. mobilionsystems.com | High-throughput profiling and isomer-specific characterization. |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-O-(α-L-Fucopyranosyl)-D-galactopyranose?

- Methodological Answer : Synthesis typically involves regioselective glycosylation. For example, glycosyl bromides (e.g., 3,4,6-tri-O-acetyl-α-L-fucopyranosyl bromide) are coupled with galactopyranose acceptors using promoters like Hg(CN)₂ in benzene . Protecting group strategies, such as acetyl or benzyl groups, ensure regiochemical control. Post-synthesis, deprotection (e.g., Zemplén deacetylation) yields the target compound. Key steps include monitoring via TLC and purification via column chromatography .

Q. How is the anomeric configuration of 4-O-(α-L-Fucopyranosyl)-D-galactopyranose experimentally confirmed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The α-L-fucopyranosyl linkage is identified by characteristic -NMR signals (e.g., δ ~5.2 ppm for the anomeric proton with ≈ 3.5–4.0 Hz). -NMR data (e.g., anomeric carbon at δ ~100–105 ppm) and mass spectrometry (MALDI-TOF MS) validate molecular weight and purity .

Q. What are the primary applications of 4-O-(α-L-Fucopyranosyl)-D-galactopyranose in glycobiology?

- Methodological Answer : The compound serves as a substrate for α-L-fucosidases and galactosidases. Chromogenic assays (e.g., 4-nitrophenyl derivatives) quantify enzyme activity by measuring absorbance at 405 nm upon hydrolysis . It also probes lectin binding specificity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How are regioselectivity challenges addressed during glycosylation of galactopyranose with fucopyranosyl donors?

- Methodological Answer : Regioselectivity is achieved through steric and electronic modulation. For example:

- Temporary protecting groups : 2-O-naphthylmethyl groups on galactose prevent unwanted glycosylation at adjacent hydroxyls .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) favor α-linkage formation .

- Catalysts : Silver triflate promotes β-selectivity in some cases, requiring optimization .

Q. What discrepancies arise in NMR data interpretation for fucosylated galactose derivatives, and how are they resolved?

- Methodological Answer : Contradictions may arise from anomeric equilibria or solvent effects. Strategies include:

- Variable-temperature NMR : Resolves overlapping signals caused by conformational exchange .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm linkage positions .

- Isotopic labeling : -enriched samples enhance sensitivity for low-abundance isomers .

Q. How do structural modifications (e.g., 2-O vs. 4-O fucosylation) impact interactions with glycan-binding proteins?

- Methodological Answer : Binding affinity is assessed via competitive ELISA or SPR. For example:

- Linkage specificity : 4-O-fucosylation in H-type disaccharides (vs. 2-O) reduces recognition by Ulex europaeus lectin but enhances binding to bacterial adhesins .

- Mutagenesis studies : Co-crystallization with lectins (e.g., Aleuria aurantia lectin) reveals hydrogen-bonding patterns critical for specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products